![molecular formula C11H17NS B1490581 (3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine CAS No. 1508686-04-1](/img/structure/B1490581.png)
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine
Overview
Description
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine, also known as DMCB, is a cyclic amine compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. This compound is a derivative of cyclobutylmethanamine, and has a molecular formula of C7H13NS. It has a molecular weight of 137.25 g/mol and has a boiling point of 111-112°C. DMCB is a colorless solid with a faint odor and is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives, including those with a cyclobutylmethanamine group, have shown promising antimicrobial properties . They can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains.
Anti-inflammatory and Analgesic Uses
These compounds have been reported to exhibit significant anti-inflammatory and analgesic activities . This makes them valuable for the development of new pain relief medications, especially for chronic inflammatory conditions.
Antihypertensive Effects
The thiophene nucleus has been associated with antihypertensive effects, which could be harnessed in the design of novel blood pressure-lowering drugs .
Antitumor Activity
There is evidence to suggest that thiophene derivatives can have antitumor properties . This opens up avenues for research into cancer therapeutics, particularly in the synthesis of compounds that can selectively target cancer cells.
Corrosion Inhibition
In the field of industrial chemistry, thiophene-based compounds are used as corrosion inhibitors . This application is crucial for protecting metals in various environments, thereby extending the life of metal structures and components.
Organic Semiconductor Development
Thiophene derivatives play a significant role in the advancement of organic semiconductors . They are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in the evolution of electronic devices.
Anti-atherosclerotic Properties
Some thiophene derivatives have shown potential in treating atherosclerosis , a condition characterized by the hardening and narrowing of the arteries. This could lead to new treatments for cardiovascular diseases.
Dental Anesthetics
Thiophene compounds have been utilized as dental anesthetics in Europe, such as articaine, which is a thiophene derivative used as a voltage-gated sodium channel blocker .
properties
IUPAC Name |
(3,3-dimethyl-1-thiophen-2-ylcyclobutyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)6-11(7-10,8-12)9-4-3-5-13-9/h3-5H,6-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPRGOHDJOSNBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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